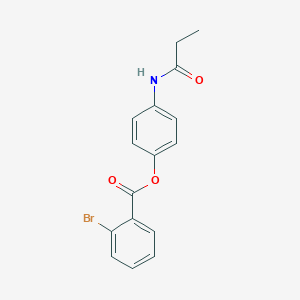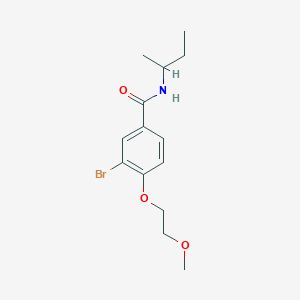
N-(3-carbamoylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbamoylphenyl)-2-methoxybenzamide, commonly known as NMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of medicine and biology. NMBA belongs to the class of benzamides and is a derivative of N-(3-nitrophenyl)-2-methoxybenzamide.
Mécanisme D'action
NMBA is believed to exert its pharmacological effects by modulating the activity of various receptors and enzymes in the body. It has been shown to interact with the cannabinoid receptor CB1, the vanilloid receptor TRPV1, and the enzyme FAAH, which are all involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
NMBA has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce oxidative stress, and modulate the activity of various signaling pathways involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
NMBA has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability in aqueous solutions can be a major limitation for certain experiments.
Orientations Futures
There are several potential future directions for research on NMBA, including the development of novel analogs with improved pharmacological properties, the investigation of its therapeutic potential in various disease models, and the elucidation of its mechanism of action at the molecular level.
In conclusion, NMBA is a promising compound with significant potential for applications in various areas of medicine and biology. Its unique pharmacological properties make it an attractive target for drug discovery and research, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
The synthesis of NMBA involves the reaction between 3-aminobenzoic acid and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium carbonate to obtain NMBA in high yield.
Applications De Recherche Scientifique
NMBA has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-(3-carbamoylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-8-3-2-7-12(13)15(19)17-11-6-4-5-10(9-11)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Clé InChI |
FUYOZFHGTOADNC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)



![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
